molecular formula C12H22NaO18Sb2 B1662476 Sodium stibogluconate CAS No. 16037-91-5

Sodium stibogluconate

Cat. No.: B1662476
CAS No.: 16037-91-5
M. Wt: 720.80 g/mol
InChI Key: ZIYJALGHGOUMPU-LZBQIKKXSA-N
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Description

Sodium stibogluconate is a medication primarily used to treat leishmaniasis, a disease caused by protozoan parasites of the genus LeishmaniaThis compound is administered by injection and has been in medical use since the 1940s . It is listed on the World Health Organization’s List of Essential Medicines .

Scientific Research Applications

Sodium stibogluconate has a wide range of scientific research applications, including:

Safety and Hazards

Sodium stibogluconate can be harmful if swallowed or inhaled . It is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium stibogluconate is synthesized by reacting antimony pentoxide with sodium hydroxide. This reaction produces sodium antimony (V) gluconate, which is the active component of this compound .

Industrial Production Methods: The industrial production of this compound involves the controlled reaction of antimony pentoxide with sodium hydroxide under specific conditions to ensure the purity and efficacy of the final product. The precise structure of this compound is not fully known, but it is idealized based on its atomic formula .

Chemical Reactions Analysis

Types of Reactions: Sodium stibogluconate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction Reagents: The reduction of this compound typically involves biological agents such as the Leishmania parasite.

    Oxidation Reagents: Oxidizing agents can be used in laboratory settings to study the oxidation of this compound.

Major Products Formed:

    Reduction Products: The primary product of the reduction reaction is trivalent antimony (Sb III).

    Oxidation Products: The oxidation of this compound can produce various oxidized forms of antimony.

Properties

{ "Design of Synthesis Pathway": "Sodium stibogluconate can be synthesized by reacting antimony trichloride with gluconic acid in the presence of sodium hydroxide.", "Starting Materials": [ "Antimony trichloride", "Gluconic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Antimony trichloride is dissolved in water to form a solution.", "Gluconic acid is added to the solution and stirred until it dissolves.", "Sodium hydroxide is slowly added to the solution to adjust the pH to 7-8.", "The reaction mixture is heated to 60-70°C and stirred for several hours.", "The resulting solution is cooled and filtered to remove any solids.", "The filtrate is then evaporated under reduced pressure to yield a crude product.", "The crude product is dissolved in water and purified by ion exchange chromatography to obtain pure sodium stibogluconate." ] }

Sodium stibogluconate directly inhibits DNA topoisomerase I leading to inhibition of both DNA replication and transcription.

CAS No.

16037-91-5

Molecular Formula

C12H22NaO18Sb2

Molecular Weight

720.80 g/mol

IUPAC Name

trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylic acid;hydride;nonahydrate

InChI

InChI=1S/2C6H10O7.Na.H2O.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;1H2;;;;;/q2*-2;;;;;;2*+2/t2*2-,3-,4+,5-;;;;;;;/m11......./s1

InChI Key

ZIYJALGHGOUMPU-LZBQIKKXSA-N

Isomeric SMILES

C([C@H]([C@@H]1[C@@H]([C@@H](O[Sb](=O)(O1)O[Sb]2(=O)O[C@@H]([C@@H]([C@@H](O2)C(=O)O)O)[C@@H](CO)O)C(=O)O)O)O)O.O.[Na]

SMILES

C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)[O-])O)C(CO)O)C(=O)[O-])O)O)O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+]

Canonical SMILES

C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)O)O)C(CO)O)C(=O)O)O)O)O.O.[Na]

Appearance

Assay:≥95%A crysatlline solid

Synonyms

Antimony Gluconate Sodium
Antimony Gluconic Acid
Antimony Sodium Gluconate
Antimony Sodium Gluconates
Myostibin
Pentostam
Sodium Gluconates, Antimony
Sodium Stibogluconate
Sodium, Stibogluconate
Solustibosan
Stibatin
Stibogluconate Sodium
Stibogluconate, Sodium
Triostam

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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